Kushenol S Kushenol S Kushenol S is a natural product found in Sophora flavescens with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC3966351
InChI: InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
SMILES: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C
Molecular Formula: C20H20O5
Molecular Weight: 340.4 g/mol

Kushenol S

CAS No.:

Cat. No.: VC3966351

Molecular Formula: C20H20O5

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Kushenol S -

Specification

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
IUPAC Name (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C20H20O5/c1-11(2)7-8-13-15(22)9-16(23)19-17(24)10-18(25-20(13)19)12-5-3-4-6-14(12)21/h3-7,9,18,21-23H,8,10H2,1-2H3/t18-/m0/s1
Standard InChI Key GIFKZTHWWIZJET-SFHVURJKSA-N
Isomeric SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3O)C
SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C
Canonical SMILES CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Definition

Kushenol S (CAS No. 254886-72-1) is classified as an 8-prenylated flavanone derivative with the systematic IUPAC name (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one . Its molecular formula, C₂₀H₂₀O₅, corresponds to a molar mass of 340.40 g/mol and an exact mass of 340.13107373 g/mol . The compound's stereochemistry is defined by an (S)-configuration at the C-2 position, as evidenced by its isomeric SMILES string: CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC@HC3=CC=CC=C3O)C .

Table 1: Fundamental Chemical Properties of Kushenol S

PropertyValue
Molecular FormulaC₂₀H₂₀O₅
Molecular Weight340.40 g/mol
Topological Polar SA87.00 Ų
XLogP4.30
H-Bond Donors3
H-Bond Acceptors5
Rotatable Bonds3

Biosynthetic Origins and Natural Distribution

While exact plant sources remain unspecified in accessible literature, Kushenol S likely originates from Sophora species given the prevalence of analogous prenylated flavonoids in this genus . The biosynthetic pathway presumably involves chalcone isomerization followed by prenyltransferase-mediated addition of the 3-methylbut-2-enyl moiety, a mechanism well-documented in Sophora flavescens flavonoid production .

Pharmacokinetic and ADMET Profiles

Absorption and Distribution

Computational ADMET predictions indicate moderate human intestinal absorption (98.38% probability) but limited blood-brain barrier penetration (56.29% probability of exclusion) . These properties align with its intermediate AlogP value (4.02), balancing hydrophilicity and lipophilicity for systemic circulation without significant neuroaccumulation.

Table 2: Key ADMET Predictions for Kushenol S

ParameterPredictionProbability
Human Intestinal AbsorptionHigh98.38%
Blood-Brain Barrier PenetrationLow56.29%
CYP3A4 SubstrateYes54.39%
CYP2C9 InhibitionStrong90.07%
Hepatotoxicity RiskModerate (BSEP inhibition)50.00%

Metabolic Considerations

Kushenol S demonstrates potent inhibition of cytochrome P450 isoforms CYP2C9 (90.07%) and CYP1A2 (91.07%), suggesting potential drug-drug interactions with medications metabolized through these pathways . Its predicted subcellular localization in mitochondria (77.46% probability) implies possible effects on oxidative phosphorylation or apoptosis regulation .

Analytical Characterization Methods

Current identification protocols combine chromatographic and spectroscopic techniques:

Table 3: Analytical Techniques for Kushenol S Characterization

MethodApplication
Reverse-Phase HPLCPurity assessment
High-Resolution MSExact mass determination
¹H/¹³C NMRStructural elucidation
X-ray CrystallographyAbsolute configuration

Recent advances in UPLC-QTOF-MS/MS enable detection limits below 0.1 ng/mL in biological matrices, facilitating future pharmacokinetic studies .

Comparative Analysis with Structural Analogs

Table 4: Kushenol Series Comparative Profile

CompoundMolecular WeightKey BioactivityResearch Stage
Kushenol S340.40Under investigationPreclinical
Kushenol A424.45Anti-breast cancer In vitro
Kushenol F354.37Anti-dermatitis Animal models

The molecular weight disparity (Δ = 84.05 g/mol vs. Kushenol A) primarily stems from differing prenyl group configurations, potentially influencing target specificity.

Emerging Applications and Future Directions

While current applications remain theoretical, plausible development areas include:

  • Oncology: As PI3K pathway inhibitors for PIK3CA-mutant cancers

  • Dermatology: Topical formulations for inflammatory skin disorders

  • Metabolic Diseases: α-Glucosidase inhibition for diabetes management

Critical research priorities involve:

  • Target Deconvolution: Identification of direct molecular targets

  • In Vivo Efficacy Testing: Establishing dose-response relationships

  • Formulation Optimization: Enhancing bioavailability through nanoencapsulation

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